[4-(2-Hydroxy-ethyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is a chemical compound with the molecular formula C15H27NO3. It is primarily used in scientific research and industrial applications. This compound is known for its unique structure, which includes a bicyclic octane ring and a hydroxyethyl group, making it a valuable reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate typically involves the reaction of di-tert-butyl dicarbonate with monoethanolamine. The reaction is carried out in the presence of a base such as sodium bicarbonate and a solvent like dichloromethane. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, alcohol derivatives, and substituted carbamates, depending on the type of reaction and conditions used .
Scientific Research Applications
tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. The compound can modulate various biochemical pathways, depending on its application .
Comparison with Similar Compounds
Similar Compounds
- tert-butylN-(2-hydroxyethyl)carbamate
- tert-butylN-(4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate
Uniqueness
tert-butylN-[4-(2-hydroxyethyl)bicyclo[2.2.2]octan-1-yl]carbamate is unique due to its bicyclic octane ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and enhances its utility in specific applications .
Properties
Molecular Formula |
C15H27NO3 |
---|---|
Molecular Weight |
269.38 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)-1-bicyclo[2.2.2]octanyl]carbamate |
InChI |
InChI=1S/C15H27NO3/c1-13(2,3)19-12(18)16-15-7-4-14(5-8-15,6-9-15)10-11-17/h17H,4-11H2,1-3H3,(H,16,18) |
InChI Key |
HFWPWFVZDXAGLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.